molecular formula C9H8ClF3O B2401443 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene CAS No. 1690498-71-5

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene

Cat. No.: B2401443
CAS No.: 1690498-71-5
M. Wt: 224.61
InChI Key: WTDDHNGSXVJYLP-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C 9 H 8 ClF 3 O and a molecular weight of 224.61 . It is identified by the CAS Number 1690498-71-5 . Researchers can utilize its defined molecular structure, accessible via the SMILES string CC(C1=CC(=CC=C1)OC(F)(F)F)Cl and the InChIKey WTDDHNGSXVJYLP-UHFFFAOYSA-N , for computational chemistry, molecular modeling, and as a characterized building block in synthetic chemistry pathways. The presence of both a reactive chloroethyl group and a metabolically stable trifluoromethoxy substituent on the benzene ring makes this compound a valuable intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical research . Its applications are primarily explored in organic synthesis and method development, where it may serve as a precursor for novel compounds. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1-chloroethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDDHNGSXVJYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene typically involves the reaction of 1-chloroethylbenzene with trifluoromethoxy reagents under specific conditions. One common method includes the use of metal-organic frameworks (MOFs) as catalysts for the asymmetric electrocarboxylation of 1-chloroethylbenzene with carbon dioxide . The reaction conditions, such as temperature, charge, and catalyst quantity, are optimized to achieve the desired product.

Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the trifluoromethoxy group can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison:

The methoxy group is electron-donating, leading to higher electron density on the aromatic ring compared to the trifluoromethoxy analog. This difference significantly alters reactivity in electrophilic substitution reactions .

It is commonly used in thiazinane synthesis (e.g., 3-[1-(4-chlorophenyl)ethyl]-1,3-thiazinane-2-thione) via nucleophilic substitution with K2CO3 in acetonitrile .

1-Chloro-2-iodo-4-(trifluoromethoxy)benzene (CAS: 845866-91-3): Features iodine at the 2-position, enhancing susceptibility to cross-coupling reactions. The presence of iodine increases molecular weight (266.69 g/mol) and polarizability compared to the target compound .

Electronic Effects Summary:

Compound Substituents Electronic Character of Ring Reactivity Profile
Target Compound -OCF3, -CH2Cl Strongly electron-deficient Electrophilic substitution, SN2 at -CH2Cl
1-(1-Chloroethyl)-4-methoxybenzene -OCH3, -CH2Cl Electron-rich Faster electrophilic substitution
1-Chloro-4-(1-chloroethyl)benzene -Cl, -CH2Cl Moderately electron-deficient Nucleophilic substitution

Physicochemical Properties

Key Data:

  • 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (CAS: 1804049-43-1):
    • Molecular weight: 266.69 g/mol
    • Boiling point: 264.0±35.0 °C (predicted)
    • Density: 1.194 g/cm³ .
  • 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene :
    • Predicted boiling point: ~250–280 °C (based on trifluoromethoxy analogs).
    • Higher density than methoxy analogs due to the -OCF3 group.

Comparison Table:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound ~228.6 250–280 (est.) ~1.3 (est.)
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene 266.69 264.0±35.0 1.194
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene 306.45 Not reported Not reported

Biological Activity

1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene is an aromatic compound characterized by a chloroethyl group and a trifluoromethoxy substituent. Its molecular formula is C₇H₄ClF₃O, with a molecular weight of approximately 180.555 g/mol. This compound exhibits unique physical and chemical properties due to the electron-withdrawing nature of the trifluoromethoxy group, which influences its reactivity and potential interactions with biological systems.

The presence of halogens, particularly fluorine, enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological membranes. Similar compounds have been noted for exhibiting various biological activities, including antimicrobial and antifungal properties.

Antimicrobial Activity

Compounds containing trifluoromethyl groups often demonstrate significant antimicrobial properties. For instance, related studies indicate that similar structures can exhibit antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism typically involves disruption of bacterial cell function, leading to cell death.

Interaction with Biological Macromolecules

The trifluoromethoxy group enhances interaction with enzymes or receptors, suggesting potential efficacy in pharmaceutical applications. This interaction may lead to alterations in enzyme activity or receptor binding, which could be beneficial in drug design .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the asymmetric electrocarboxylation of (1-chloroethyl)benzene using CO₂ under mild conditions, yielding optically active products.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Study on Triazolo Derivatives : Research on triazolo derivatives indicated their potential antibacterial activities, suggesting that similar mechanisms could apply to this compound.
  • Environmental Interactions : Investigations into the environmental stability and degradation pathways of halogenated compounds provide insights into their behavior in biological systems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-(trifluoromethoxy)benzeneC₇H₄BrF₃OBromine substituent instead of chlorine
3-ChlorobenzotrifluorideC₇H₄ClF₃Lacks the chloroethyl group
2-Chloro-4-(trifluoromethyl)phenylboronic acidC₇H₄ClF₃BContains a boronic acid functional group
1-Chloromethyl-3-(trifluoromethyl)benzeneC₈H₆ClF₃Chloromethyl substituent

Q & A

Basic: What are the recommended synthetic routes for 1-(1-chloroethyl)-3-(trifluoromethoxy)benzene, and how can reaction yields be optimized?

The synthesis typically involves halogenation or substitution reactions on a benzene ring pre-functionalized with trifluoromethoxy and ethyl groups. For example, describes a method using precursors like 1-(1-chloroethyl)-4-methoxybenzene (2e) with lithium diisopropylamide (LDA) in THF, achieving yields up to 76% via controlled reaction conditions. Optimization strategies include:

  • Catalyst selection : Chiral ligands (e.g., (R,R)-L1) enhance enantioselectivity in asymmetric syntheses .
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve intermediate stability.
  • Temperature control : Low temperatures (-78°C) minimize side reactions during halogenation .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., δ 5.18 ppm for benzylic protons in related compounds) .
  • Infrared Spectroscopy (FTIR) : Identifies functional groups like C-F (1100–1200 cm1^{-1}) and C-Cl (550–850 cm1^{-1}) stretches .
  • Chiral Supercritical Fluid Chromatography (SFC) : Resolves enantiomeric excess in asymmetric syntheses .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 196.55 g/mol for analogous structures) .

Basic: What are the key physical and chemical properties of this compound?

While direct data is limited, extrapolation from structurally similar compounds (e.g., 1-chloro-3-(trifluoromethoxy)benzene) suggests:

PropertyValueSource
Molecular Weight~210.58 g/mol
Boiling Point~145–155°C
Density~1.38 g/cm³
Refractive Index~1.452
The chloroethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions .

Basic: What safety precautions are necessary when handling this compound?

  • Hazard Codes : Likely R36/37/38 (irritant to eyes, skin, respiratory system) based on analogous chlorinated aromatics .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid light exposure (photoreactive Cl/CF3_3 groups) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers .

Advanced: How does this compound participate in catalytic asymmetric syntheses?

It serves as an electrophilic partner in cross-couplings. For example, highlights its use in reductive acyl cross-couplings with propanoyl chlorides, forming enantioenriched ketones (86–91% ee) via nickel catalysis. Key factors:

  • Ligand design : Bulky ligands control stereoselectivity.
  • Reductive conditions : Zn or Mn reductants prevent over-oxidation .

Advanced: What is its reactivity in transition-metal-catalyzed cross-coupling reactions?

The chloroethyl group undergoes Suzuki-Miyaura or Negishi couplings. For instance, shows bromomethyl analogs reacting with sodium sulfonates to form arylsulfonamide inhibitors. Optimization includes:

  • Catalyst : Pd(PPh3_3)4_4 for C-C bond formation.
  • Base : K2_2CO3_3 enhances nucleophilicity .

Advanced: How does steric and electronic effects influence its stability under acidic/basic conditions?

  • Acidic conditions : The electron-withdrawing trifluoromethoxy group destabilizes the ring, risking hydrolysis of the chloroethyl moiety.
  • Basic conditions : LDA deprotonates benzylic positions, enabling elimination to form alkenes .
    Stability studies require monitoring via TLC or HPLC to detect degradation products.

Advanced: What role does it play in medicinal chemistry research?

It is a precursor for bioactive molecules. demonstrates its bromomethyl analog’s use in synthesizing ADAM-17 inhibitors (e.g., sodium 4-(3-(trifluoromethoxy)benzyloxy)benzenesulfonate), validated by 1^1H-NMR and cell-based assays .

Advanced: What mechanistic insights exist for its reactions with nucleophiles?

The chloroethyl group undergoes SN_N2 displacement. Computational studies (DFT) on related compounds show:

  • Transition state : Bimolecular mechanism with inversion at the benzylic carbon.
  • Solvent effects : Polar solvents stabilize charged intermediates, accelerating substitution .

Advanced: How does its reactivity compare to bromoethyl or iodoethyl analogs?

  • Reactivity order : Iodo > Bromo > Chloro (due to bond strength and leaving-group ability).
  • Applications : Chloro derivatives are less reactive but offer better stability for storage; bromo analogs are preferred for faster cross-couplings .

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